molecular formula C6H5BrClN B1342935 2-Bromo-4-(chloromethyl)pyridine CAS No. 864460-68-4

2-Bromo-4-(chloromethyl)pyridine

Cat. No.: B1342935
CAS No.: 864460-68-4
M. Wt: 206.47 g/mol
InChI Key: WRCMVKYFKWKRIG-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a chloromethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps :

    Metal-Halogen Exchange: The reaction begins with the treatment of 2,6-dibromopyridine with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form the corresponding Grignard reagent.

    Chlorination: The Grignard reagent is then reacted with cyanuric chloride to introduce the chloromethyl group at the fourth position, yielding this compound.

This method is advantageous as it uses milder reaction conditions and avoids the use of extremely pyrophoric and toxic chemicals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine or chloromethyl groups.

    Cross-Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

2-Bromo-4-(chloromethyl)pyridine has several applications in scientific research:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for metal-catalyzed reactions.
  • Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce halogenated pyridine moieties.
  • Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Chemical Reactions

This compound undergoes various types of chemical reactions:

  • Nucleophilic Substitution: The bromine and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
  • Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Case Studies and Research Findings

Research has demonstrated significant findings regarding the biological activity of this compound:

  • Inhibition Studies: Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), with some derivatives exhibiting potent inhibition, suggesting potential applications in treating neurological disorders.
  • Synthesis of Enzyme Inhibitors: The compound has been utilized to synthesize enzyme inhibitors that modulate specific biochemical pathways, contributing to advancements in drug discovery.
  • Toxicological Assessments: Studies assessing the toxicity of derivatives have indicated that while some compounds exhibit promising biological activity, they also require careful evaluation for safety and efficacy before clinical application.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)pyridine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-5-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Comparison

2-Bromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other halogenated pyridines. The chloromethyl group offers additional sites for nucleophilic substitution, making it more versatile in synthetic applications. In contrast, compounds like 2-Bromo-4-methylpyridine lack this additional functionality, limiting their reactivity to the bromine site .

Biological Activity

2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom at the second position and a chloromethyl group at the fourth position of the pyridine ring, enhances its reactivity and utility in various chemical reactions.

  • Molecular Formula : C₆H₅BrClN
  • Molecular Weight : 206.47 g/mol
  • Physical State : Colorless liquid

These properties indicate its potential as an important intermediate in synthesizing biologically active compounds.

Target Interactions

This compound acts primarily through nucleophilic substitution reactions, where the halogen substituents play a crucial role in its reactivity. This compound can serve as a precursor for various biologically active molecules, influencing different biochemical pathways depending on the synthesized compound's structure and function.

Biochemical Pathways

The compound's biological activity can be attributed to its ability to modulate cellular functions by affecting signaling pathways, gene expression, and enzyme activity. It has been shown to stabilize certain proteins and enzymes, thereby altering their functionality within cellular environments.

Medicinal Chemistry

This compound is predominantly used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its derivatives have shown potential in developing novel therapeutic agents.

Organic Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules, including ligands for metal-catalyzed reactions. Its versatility makes it valuable in various organic synthesis applications.

Material Science

This compound is also utilized in preparing functionalized materials, such as polymers and nanomaterials, due to its ability to introduce halogenated pyridine moieties into different matrices.

Case Studies and Research Findings

Research has demonstrated significant findings regarding the biological activity of this compound:

  • Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), with some derivatives exhibiting potent inhibition, suggesting potential applications in treating neurological disorders .
  • Synthesis of Enzyme Inhibitors : The compound has been utilized to synthesize enzyme inhibitors that modulate specific biochemical pathways, contributing to advancements in drug discovery .
  • Toxicological Assessments : Studies assessing the toxicity of derivatives have indicated that while some compounds exhibit promising biological activity, they also require careful evaluation for safety and efficacy before clinical application .

Summary Table of Biological Activities

Activity TypeObservationsReferences
MAO InhibitionDerivatives show varying IC50 values; some are potent inhibitors
Enzyme ModulationInfluences on cellular signaling pathways noted
ToxicityRequires further investigation for safety

Properties

IUPAC Name

2-bromo-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCMVKYFKWKRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617054
Record name 2-Bromo-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864460-68-4
Record name 2-Bromo-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(chloromethyl)pyridine
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